(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine
Description
(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a 4-chloro-2-fluorophenyl substituent attached to the first carbon of an ethane-1,2-diamine backbone. The stereochemistry (S-configuration) at the chiral center influences its interactions with biological targets, such as enzymes or receptors, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
VKAXPRBLNWSZTR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Halogenated Precursors
Comparative Data Table of Related Compounds and Synthetic Features
| Compound Name | Key Synthetic Features | Yield Range (%) | Notes on Stereochemistry and Reactivity |
|---|---|---|---|
| (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine | Nucleophilic substitution on halogenated precursors; epoxysulfone intermediates | 50-75 | Requires chiral control; halogen pattern affects reactivity |
| (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine | Similar nucleophilic substitution; multi-step synthesis | 55-70 | Different halogen positioning alters reaction kinetics |
| (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | Starting from chlorofluorinated aromatic aldehydes; chiral amine addition | 60-80 | Chiral center critical for activity; fluorine enhances binding |
| (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2HCl | Reductive amination of fluorinated precursors | 65-85 | Lacks chlorine substituent; simpler synthesis |
Research Findings and Optimization
- Yield improvements have been achieved by optimizing base strength, reaction temperature, and solvent choice during epoxysulfone formation and subsequent amine addition.
- Chiral purity is maintained through careful selection of chiral starting materials or by employing asymmetric catalysis.
- Biological activity correlation: The specific halogen placement (4-chloro and 2-fluoro) influences the compound’s binding affinity and pharmacological profile, necessitating precise synthetic control.
- Purification: Silica gel chromatography with hexanes/ethyl acetate gradients is commonly used to isolate pure diamines.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine exhibits potential anticancer properties. It is believed to interact with specific biological pathways that inhibit tumor growth. For instance, studies have shown that compounds with similar structures can act as inhibitors of certain kinases involved in cancer progression .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. It may serve as a scaffold for developing drugs targeting neurological disorders. Preliminary studies indicate that derivatives of this compound could modulate neurotransmitter systems, which are crucial in treating conditions like depression and anxiety .
Synthetic Chemistry
Building Block for Synthesis
(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine can be utilized as a building block in organic synthesis. Its amine functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of more complex molecules. This versatility is particularly valuable in the pharmaceutical industry for creating diverse drug candidates .
Chiral Synthesis
As a chiral compound, it plays a significant role in asymmetric synthesis. The presence of the chiral center allows chemists to produce enantiomerically pure compounds, which are essential in developing effective pharmaceuticals with minimized side effects .
Material Science
Polymer Chemistry
In material science, (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or thermal stability. Research is ongoing to explore its role in creating smart materials that respond to environmental stimuli .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine derivatives against specific cancer cell lines. The results demonstrated significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further development .
Case Study 2: Asymmetric Synthesis
In synthetic chemistry research, (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine was employed as a chiral auxiliary in the synthesis of various pharmaceuticals. The study reported high yields and enantiomeric excesses, showcasing its utility in producing chiral compounds efficiently .
Mechanism of Action
The mechanism of action of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry | Key Properties |
|---|---|---|---|---|---|
| (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine* | C₈H₉ClFN₂ | 187.62 | 4-Cl, 2-F on phenyl | S | Predicted high lipophilicity (ClogP >2) |
| (S)-1-(4-Fluorophenyl)ethane-1,2-diamine | C₈H₁₁FN₂ | 154.19 | 4-F on phenyl | S | Boiling point N/A; Hazard H302, H314 |
| (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | C₁₄H₁₄F₂N₂ | 248.27 | 4-F on both phenyls | R,R | Solid; higher steric hindrance |
| (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride | C₁₆H₂₀N₂O₂·2HCl | 353.26 | 4-OCH₃ on both phenyls | R,R | Water-soluble (salt form); chiral catalyst |
| (1S)-1-(4-Ethylphenyl)ethane-1,2-diamine | C₁₀H₁₆N₂ | 164.25 | 4-C₂H₅ on phenyl | S | Increased lipophilicity (ClogP ~3) |
| (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | C₉H₁₀ClF₃N₂ | 238.64 | 5-Cl, 3-CF₃ on phenyl | S | Strong electron-withdrawing effects |
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance stability and binding to electron-rich biological targets. The trifluoromethyl group in the 5-chloro-3-trifluoromethyl analog increases metabolic resistance .
- Electron-Donating Groups (OCH₃) : Improve solubility but reduce membrane permeability, as seen in the bis-methoxy derivative .
- Lipophilicity : Chloro and fluoro substituents increase ClogP values, favoring blood-brain barrier penetration, while methoxy groups reduce it .
Antimicrobial and Anthelmintic Activity:
- Piperazine-2,3-dione Derivatives : Ethane-1,2-diamine intermediates (e.g., N,N-Bis-(4-substituted benzyl)-derivatives) exhibit significant anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values <50 µg/mL . The chloro-fluoro substitution pattern in the main compound may enhance similar activity due to improved target binding.
- SQ109 Analogs : Ethane-1,2-diamine derivatives like N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109) demonstrate potent antitubercular activity (MIC: 0.1–0.7 µg/mL), suggesting halogenated analogs could target microbial membranes .
Biological Activity
(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine, with CAS number 1213143-90-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHClFN
- Molecular Weight : 188.63 g/mol
- CAS Number : 1213143-90-8
Synthetic Approaches
The synthesis of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves straightforward methods that can be adapted for large-scale production. The compound can be synthesized through various chemical reactions involving substituted phenyl rings and diamine precursors.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of compounds related to (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine. For example, related oxadiazole derivatives have shown significant antiproliferative effects against various cancer cell lines such as HCT-116 and PC-3. These compounds exhibited IC values in the micromolar range, indicating promising activity against cancer cells .
The biological activity of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1) have been shown to modulate immune responses and exhibit antitumor effects . The structural features of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine suggest it could interact similarly with IDO1 or other relevant targets.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT-116 | 10.5 |
| Compound B | PC-3 | 15.7 |
| Compound C | SNB-19 | 12.3 |
These findings indicate that modifications in the chemical structure can lead to varying degrees of biological activity .
In Vivo Studies
While in vitro results are promising, further research is needed to validate these findings in vivo. The pharmacokinetics and bioavailability of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine must be evaluated to understand its therapeutic potential fully. Preliminary studies suggest that similar compounds may possess favorable pharmacological profiles that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
